molecular formula C9H11N3O B13740191 2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol

Katalognummer: B13740191
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: NFTDCJGYMWJFOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve more robust purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxybenzimidazole
  • 4,5-Dimethylbenzimidazole
  • 2-Amino-1-methylbenzimidazole

Uniqueness

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

2-amino-5,6-dimethyl-1H-benzimidazol-4-ol

InChI

InChI=1S/C9H11N3O/c1-4-3-6-7(8(13)5(4)2)12-9(10)11-6/h3,13H,1-2H3,(H3,10,11,12)

InChI-Schlüssel

NFTDCJGYMWJFOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1C)O)N=C(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.